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  • Product: n-[4-(Acetylamino)phenyl]glycine
  • CAS: 588-92-1

Core Science & Biosynthesis

Foundational

n-[4-(Acetylamino)phenyl]glycine basic properties

An In-depth Technical Guide to the Basic Properties of N-[4-(Acetylamino)phenyl]glycine Executive Summary This technical guide provides a comprehensive overview of the fundamental properties of N-[4-(acetylamino)phenyl]g...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Basic Properties of N-[4-(Acetylamino)phenyl]glycine

Executive Summary

This technical guide provides a comprehensive overview of the fundamental properties of N-[4-(acetylamino)phenyl]glycine (CAS No. 588-92-1). Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, purification, and physicochemical characteristics. We present a reasoned, step-by-step synthetic protocol and discuss the key aspects of its chemical reactivity and spectroscopic signature. The guide emphasizes the rationale behind experimental methodologies, aiming to equip the reader with both theoretical knowledge and practical insights for utilizing this versatile molecule as a building block in organic synthesis.

Introduction

N-aryl glycines are a significant class of non-proteinogenic amino acids that serve as crucial intermediates in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Their structural motif, featuring a glycine backbone attached to an aromatic ring, provides a versatile scaffold for chemical modification. Within this family, N-[4-(acetylamino)phenyl]glycine is a compound of interest due to its bifunctional nature. It incorporates a protected aniline moiety (the acetylamino group) and a carboxylic acid, making it a valuable building block for constructing more complex molecules with potential biological activity.[2][3] This guide aims to consolidate the available technical information on N-[4-(acetylamino)phenyl]glycine and present it in a structured, application-oriented format.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent chemical investigation. The key identifiers for N-[4-(acetylamino)phenyl]glycine are summarized below.

IdentifierValueSource
CAS Number 588-92-1[2]
IUPAC Name 2-(4-acetamidoanilino)acetic acid[2]
Molecular Formula C₁₀H₁₂N₂O₃[2]
Molecular Weight 208.21 g/mol [2]
Canonical SMILES CC(=O)NC1=CC=C(C=C1)NCC(=O)O[2]
InChI Key XOLVDWAUHOXWJA-UHFFFAOYSA-N[2]

The structure consists of a glycine unit where the amino group is substituted with a 4-acetylaminophenyl group. This substitution pattern is critical as it influences the electronic properties of the aromatic ring and the nucleophilicity of the secondary amine.

Caption: Chemical structure of N-[4-(acetylamino)phenyl]glycine.

Synthesis and Purification

The synthesis of N-aryl glycines can be achieved through several established routes.[4] A common and reliable method involves the nucleophilic substitution of a haloacetic acid with an appropriate aniline derivative.[5][6] For N-[4-(acetylamino)phenyl]glycine, the logical starting material is N-(4-aminophenyl)acetamide (also known as 4'-aminoacetanilide).

Synthetic Workflow

The proposed synthesis proceeds via the reaction of N-(4-aminophenyl)acetamide with chloroacetic acid in an aqueous basic medium. The base serves to deprotonate the carboxylic acid of chloroacetic acid and to neutralize the HCl formed during the reaction.

workflow start Start Materials: N-(4-aminophenyl)acetamide Chloroacetic Acid Sodium Carbonate dissolve Dissolve Na₂CO₃ and Chloroacetic Acid in H₂O start->dissolve add_aniline Add N-(4-aminophenyl)acetamide to the solution dissolve->add_aniline reflux Heat mixture to reflux (e.g., 100°C) for 3-4 hours add_aniline->reflux cool Cool reaction mixture to room temperature reflux->cool acidify Acidify with HCl (aq) to pH ~3-4 cool->acidify precipitate Crude product precipitates acidify->precipitate filter Isolate solid by vacuum filtration precipitate->filter wash Wash solid with ice-cold water filter->wash recrystallize Recrystallize from Ethanol/Water mixture wash->recrystallize dry Dry purified product under vacuum recrystallize->dry end_product Final Product: N-[4-(acetylamino)phenyl]glycine dry->end_product

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Successful precipitation upon acidification and a sharp melting point of the recrystallized product are key indicators of a successful synthesis.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium carbonate (5.8 g, 55 mmol) in 100 mL of deionized water. Carefully add chloroacetic acid (9.5 g, 100 mmol) in portions.

    • Rationale: Sodium carbonate is a mild base that neutralizes the chloroacetic acid and the HCl byproduct, driving the reaction forward. Using it in slight excess ensures the reaction medium remains basic.

  • Reaction Initiation: To the solution from Step 1, add N-(4-aminophenyl)acetamide (15.0 g, 100 mmol).

    • Rationale: The aniline derivative is the nucleophile. Its acetyl group protects the primary amine from unwanted side reactions and modulates its reactivity.

  • Reflux: Heat the mixture to a gentle reflux (approximately 100°C) and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot disappears.

    • Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction between the aniline nitrogen and the alpha-carbon of chloroacetate.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, transfer it to a beaker and cool further in an ice bath. Slowly acidify the solution by adding 2M hydrochloric acid dropwise with stirring until the pH reaches 3-4. A precipitate should form.

    • Rationale: The product is an amino acid, existing as a carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution due to its lower solubility.

  • Purification: Isolate the crude solid by vacuum filtration and wash the filter cake with two 20 mL portions of ice-cold water to remove inorganic salts. Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Rationale: Recrystallization is a robust method for purifying solid organic compounds. The ideal solvent system will fully dissolve the compound at high temperatures but have low solubility at cooler temperatures, allowing for the formation of pure crystals while impurities remain in the mother liquor.

  • Final Product Handling: Dry the purified white to off-white crystals in a vacuum oven at 60-70°C to a constant weight. The final yield and purity (via HPLC and melting point) should be recorded.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and reactivity. While extensive experimental data for N-[4-(acetylamino)phenyl]glycine is not widely published, we can infer key properties based on its structure and data from analogous compounds.

PropertyValueMethod/Comment
Appearance White to off-white solidExpected based on similar N-aryl glycines.[7]
Melting Point ~230-240 °C (decomposes)Predicted. Based on structurally similar compounds like N-(4-cyano-phenyl)-glycine (237 °C)[8] and N-(4-hydroxyphenyl)glycine (244 °C).[5] A high melting point is expected due to strong intermolecular hydrogen bonding between the carboxylic acid and amide groups.
Solubility Sparingly soluble in water. Soluble in aqueous base (e.g., NaOH, NaHCO₃) and strong acids. Soluble in polar organic solvents like DMSO and DMF. Slightly soluble in methanol.Predicted. The zwitterionic character at neutral pH limits water solubility. Formation of a salt in acidic or basic conditions increases aqueous solubility.
pKa (Carboxylic Acid) ~3.5 - 4.0Predicted. The electron-donating nature of the anilino nitrogen is offset by the electron-withdrawing acetylamino group, leading to a pKa similar to other N-aryl glycines.
pKa (Amine Conjugate Acid) ~2.0 - 2.5Predicted. The nitrogen is part of an aniline system, making it significantly less basic than an aliphatic amine.
Experimental Protocol: Melting Point Determination

The melting point is a fundamental and easily accessible indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically <1°C).

  • Sample Preparation: Finely powder a small amount of the dried, recrystallized product.

  • Capillary Loading: Tightly pack the powdered sample into a melting point capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

    • Self-Validation: A broad melting range (>2°C) or a value significantly different from the expected range suggests the presence of impurities.

Chemical Reactivity and Spectroscopic Profile

The reactivity of N-[4-(acetylamino)phenyl]glycine is governed by its three primary functional groups: the carboxylic acid, the secondary amine/amide, and the substituted aromatic ring.

  • Carboxylic Acid: Can undergo standard reactions such as esterification (with an alcohol under acidic conditions) and amide bond formation (using coupling reagents like DCC or EDC).

  • Amide/Amine: The acetyl amide bond can be hydrolyzed under strong acidic or basic conditions to yield N-(4-aminophenyl)glycine. The secondary amine is weakly nucleophilic.

  • Aromatic Ring: Susceptible to electrophilic aromatic substitution, with the acetylamino group being an ortho-, para-director.

Theoretical Spectroscopic Data

Spectroscopic analysis is essential for unequivocal structure confirmation.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~9.8 ppm (s, 1H): Amide N-H proton.

    • δ ~7.4 ppm (d, 2H): Aromatic protons ortho to the acetylamino group.

    • δ ~6.6 ppm (d, 2H): Aromatic protons ortho to the glycine nitrogen.

    • δ ~6.1 ppm (t, 1H): Secondary amine N-H proton (may be broad).

    • δ ~3.8 ppm (d, 2H): Methylene (CH₂) protons of the glycine unit.

    • δ ~2.0 ppm (s, 3H): Methyl (CH₃) protons of the acetyl group.

    • The carboxylic acid proton (COOH) may be very broad and exchangeable, often not distinctly observed.

  • IR (KBr Pellet, cm⁻¹):

    • 3400-3200 cm⁻¹: N-H stretching (amide and amine).

    • 3300-2500 cm⁻¹: O-H stretching (broad, carboxylic acid).

    • ~1710 cm⁻¹: C=O stretching (carboxylic acid).

    • ~1660 cm⁻¹: C=O stretching (amide I band).

    • ~1540 cm⁻¹: N-H bending (amide II band).

    • ~1600, 1510 cm⁻¹: C=C stretching (aromatic ring).

  • Mass Spectrometry (ESI-):

    • m/z = 207.07 [M-H]⁻: Predicted molecular ion peak for the deprotonated molecule.

Applications in Research and Development

The primary utility of N-[4-(acetylamino)phenyl]glycine lies in its role as a versatile intermediate in organic synthesis.[2]

  • Pharmaceutical Synthesis: It can be used as a scaffold to build libraries of compounds for screening. For instance, the carboxylic acid can be coupled with various amines to create a series of amides, while the acetyl group could be removed to allow for further derivatization at the aromatic amine position. Related structures have been investigated for anti-inflammatory properties.[3]

  • Material Science: The rigid aromatic core combined with the flexible glycine tail and hydrogen-bonding capabilities makes it a candidate for incorporation into polymers or the design of supramolecular structures.

Conclusion

N-[4-(acetylamino)phenyl]glycine is a well-defined organic molecule with significant potential as a synthetic building block. This guide has outlined its core properties, from its fundamental chemical identity to a practical and robust synthetic protocol. By understanding its physicochemical properties, reactivity, and spectroscopic fingerprint, researchers can confidently employ this compound in the development of novel chemical entities for a range of scientific applications. The provided experimental frameworks are designed to be both instructive and self-validating, ensuring a high degree of scientific integrity in its application.

References

  • PubChem. N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine. Retrieved from: [Link]

  • Wikipedia. N-Phenylglycine. Retrieved from: [Link]

  • Google Patents. (2015, January 6). N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD - EP 3153498 A1.
  • National Institutes of Health. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Retrieved from: [Link]

  • PubChem. Glycine, N-acetyl-N-phenyl-. Retrieved from: [Link]

  • PubMed Central. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from: [Link]

  • PubChem. Acetylglycine. Retrieved from: [Link]

  • PrepChem.com. Preparation of N-Phenylglycine. Retrieved from: [Link]

  • PubMed. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Retrieved from: [Link]

  • PubMed. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Retrieved from: [Link]

Sources

Exploratory

Introduction: The N-[4-(acetylamino)phenyl]glycine Scaffold

An In-Depth Technical Guide to the Biological Activity of N-[4-(acetylamino)phenyl]glycine and Its Derivatives N-[4-(acetylamino)phenyl]glycine (NAPG) is an organic compound featuring a glycine backbone linked to an acet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-[4-(acetylamino)phenyl]glycine and Its Derivatives

N-[4-(acetylamino)phenyl]glycine (NAPG) is an organic compound featuring a glycine backbone linked to an acetylated aniline moiety. While direct therapeutic applications of NAPG are not extensively documented, its true value in medicinal chemistry lies in its role as a versatile and strategic building block.[1] Its structure combines features of an amino acid with an aromatic system, offering multiple points for chemical modification. This allows researchers to synthesize a diverse library of derivative compounds with a wide spectrum of biological activities.[2][3]

This guide explores the significant biological activities demonstrated by molecules derived from the NAPG core, focusing on their anti-inflammatory, anticonvulsant, and anticancer potential. We will delve into the mechanistic rationale behind these activities, present key experimental data, and provide detailed protocols for the scientific validation of these properties, reflecting the journey from chemical synthesis to biological characterization.

Anti-inflammatory Potential of N-Phenylglycine Derivatives

The design of novel anti-inflammatory agents with improved safety profiles is a critical goal in drug development.[2] The NAPG scaffold is a promising starting point due to the inherent biological properties of its constituent parts. The glycine moiety itself is recognized as a non-essential amino acid with potent anti-inflammatory and immunomodulatory effects.[4] By incorporating this glycine structure, derivatives can mimic endogenous molecules, potentially enhancing their physicochemical and biological characteristics.[2][3]

Mechanism of Action: Modulating Inflammatory Pathways

Glycine is known to exert anti-inflammatory effects by protecting cells from oxidative stress and modulating cytokine production.[4] A key mechanism is its ability to inhibit the activation of Nuclear Factor kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory genes.[4] In an inflammatory state, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of cytokines like TNF-α and IL-6. Glycine supplementation has been shown to block NF-κB activation, thereby downregulating the production of these inflammatory mediators.[4] Derivatives of NAPG are hypothesized to leverage this intrinsic activity.

G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB IkB_NFkB->NFkB Releases NAPG_Derivative N-Phenylglycine Derivative NAPG_Derivative->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Initiates Transcription

Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Evidence: In Vivo Anti-inflammatory Activity

A study by Bayoumi et al. demonstrated the successful application of this design strategy. Starting with N-(4-acetylphenyl)glycine, they synthesized a series of chalcone and heterocyclic derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.[2] The results showed significant dose-dependent activity.

CompoundDose (mg/kg)% Inhibition of EdemaReference
Derivative 6 5051.82%[2][3]
Derivative 7 5043.80%[2][3]
Derivative 3 5040.39%[2][3]
Diclofenac 5059.61%[2]
Protocol: Carrageenan-Induced Rat Paw Edema Assay

This protocol outlines the essential steps for evaluating the in vivo anti-inflammatory activity of test compounds.[2][3]

  • Animal Acclimatization: Male Wistar rats (150-180g) are housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6): a control group, a reference standard group (e.g., Diclofenac, 50 mg/kg), and test groups for each derivative at a specified dose (e.g., 50 mg/kg). The vehicle (e.g., 0.5% carboxymethyl cellulose) and compounds are administered orally (p.o.).

  • Baseline Measurement: One hour after dosing, the initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Induction of Inflammation: 0.1 mL of a 1% w/v carrageenan solution in saline is injected subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Anticonvulsant Activity of Phenylglycinamide Derivatives

Epilepsy is a complex neurological disorder characterized by a predisposition to spontaneous seizures.[5] Many existing antiseizure medications (ASMs) have limited efficacy, particularly in drug-resistant epilepsy, prompting the search for novel therapeutics with multimodal mechanisms of action.[5][6] Phenylglycinamide derivatives have emerged as a promising class of compounds, demonstrating broad-spectrum anticonvulsant activity in preclinical models.[6]

Mechanism of Action: A Multi-Target Approach

The efficacy of these derivatives is attributed to their ability to engage multiple targets involved in neuronal excitability. Studies indicate a mechanism that includes antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is implicated in seizure induction, alongside the inhibition of voltage-gated sodium (Nav) and calcium (Cav) channels.[5][6] This multi-target engagement helps to stabilize neuronal membranes and reduce excessive firing, providing a robust antiseizure effect.

G cluster_neuron Presynaptic Neuron cluster_synapse cluster_postneuron Postsynaptic Neuron PG_Derivative Phenylglycinamide Derivative Nav Voltage-Gated Na+ Channel (Nav) PG_Derivative->Nav Inhibits Cav Voltage-Gated Ca2+ Channel (Cav) PG_Derivative->Cav Inhibits TRPV1 TRPV1 Channel PG_Derivative->TRPV1 Antagonizes Vesicle Glutamate Vesicle Nav->Vesicle Depolarization Cav->Vesicle Influx triggers Na_ion Na+ Na_ion->Nav Ca_ion Ca2+ Ca_ion->Cav Release Excitatory Neurotransmitter Release Vesicle->Release Receptor Glutamate Receptors Release->Receptor Binds to Excitation Reduced Excitatory Postsynaptic Potential Receptor->Excitation

Caption: Multi-target anticonvulsant mechanism of phenylglycinamide derivatives.
Experimental Evidence: Preclinical Seizure Models

In vivo studies using the maximal electroshock (MES) and 6 Hz seizure models in mice have confirmed the potent antiseizure activity of phenylglycinamide derivatives.[6] The MES test is a model for generalized tonic-clonic seizures, while the 6 Hz test is a model for psychomotor seizures that are often resistant to treatment.

CompoundMES Test ED₅₀ (mg/kg)6 Hz Test (32 mA) ED₅₀ (mg/kg)6 Hz Test (44 mA) ED₅₀ (mg/kg)Reference
Compound 53 89.729.968.0[6]
Compound 60 73.624.656.3[6]
Protocol: Maximal Electroshock (MES) Test

This protocol is a standard method for assessing the efficacy of potential anticonvulsant drugs.[6][7]

  • Animal Preparation: Male albino Swiss mice (20-25g) are used. The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

  • Pre-treatment Time: Animals are tested at a predetermined time after drug administration, corresponding to the peak time of effect (e.g., 30-60 minutes).

  • Electrical Stimulation: A maximal seizure is induced via corneal electrodes. An alternating current (e.g., 50 Hz, 50 mA for 0.2 seconds) is delivered by a rodent shocker.

  • Endpoint Observation: The endpoint of the test is the abolition of the hind limb tonic extensor component of the seizure. An animal that does not exhibit this response is considered protected.

  • Dose-Response and ED₅₀ Calculation: The test is performed on multiple groups of animals at various doses of the compound. The dose required to protect 50% of the animals (ED₅₀) is calculated using probit analysis.

Emerging Anticancer Applications

The search for novel, selective, and more efficient anticancer agents is a global health priority.[8] Structural motifs present in NAPG, such as the acetamido group, are known to interact with biological targets like bacterial cell membranes and may contribute to cytotoxicity.[1] Furthermore, related scaffolds, including phenylacetamide and imidazole derivatives based on 4-acetylphenylamine, have demonstrated promising anticancer activity against a range of human cancer cell lines.[9][10]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

While the precise mechanism for NAPG derivatives is an active area of research, related compounds often exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[11] For example, some thiazolidine derivatives have been shown to induce apoptosis by arresting the cell cycle at the G1/S phase, preventing cancer cells from replicating their DNA and proliferating.[11]

Experimental Evidence: In Vitro Cytotoxicity

Studies on various phenylacetamide derivatives have demonstrated their cytotoxic potential against human cancer cell lines, typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀).

Compound ClassCell LineIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate)52[10]
2-(4-Fluorophenyl)-N-phenylacetamideMCF-7 (Breast)100[10]
4-acetylphenylamine-imidazole deriv.MDA-MB-231 (Breast)Not specified[9]
4-acetylphenylamine-imidazole deriv.U-87 (Glioblastoma)Not specified[9]
Glycine / Glycyl-glycineA549 (Lung) / HeLa (Cervical)>300[8]
Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[8]

  • Cell Culture and Seeding: Human cancer cells (e.g., A549, HeLa, PC3) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a density of ~1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., from 0.1 to 100 µM). A control group receives only the vehicle (e.g., DMSO). The plates are incubated for a further 24-48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated gently for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Synthetic and Evaluative Workflow

The journey from the NAPG scaffold to a biologically active lead compound follows a structured workflow. It begins with the chemical synthesis of derivatives, followed by a hierarchical series of biological evaluations.

G cluster_synthesis Phase 1: Chemical Synthesis cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Validation Start N-[4-(acetylamino)phenyl]glycine (Scaffold) Derivatization Chemical Derivatization (e.g., Chalcone synthesis, Amide coupling) Start->Derivatization Library Library of Derivative Compounds Derivatization->Library Cytotoxicity Cytotoxicity Assays (e.g., MTT) Library->Cytotoxicity Animal_Model Disease Models (e.g., Paw Edema, MES Test) Cytotoxicity->Animal_Model Active Hits Enzyme Enzyme/Receptor Binding Assays Enzyme->Animal_Model Active Hits Antimicrobial Antimicrobial Screening (e.g., MIC determination) Antimicrobial->Animal_Model Active Hits Toxicity Preliminary Toxicity Studies Animal_Model->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt

Caption: General workflow from scaffold synthesis to lead optimization.

Conclusion and Future Directions

N-[4-(acetylamino)phenyl]glycine serves as a highly effective and versatile scaffold in modern medicinal chemistry. While the parent molecule's activity is limited, its derivatives have demonstrated significant and diverse biological potential, particularly as anti-inflammatory, anticonvulsant, and anticancer agents. The presence of the glycine moiety provides a strategic advantage, potentially improving the pharmacological profile of the resulting compounds.

Future research should focus on several key areas:

  • Mechanism Elucidation: Detailed studies are required to pinpoint the specific molecular targets and signaling pathways modulated by the most potent derivatives.

  • Structure-Activity Relationship (SAR): A systematic exploration of the chemical space around the NAPG core will help in designing next-generation compounds with enhanced potency and selectivity.

  • Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are necessary to advance the most promising leads toward preclinical and clinical development.

The N-phenylglycine framework continues to be a rich source of chemical novelty, promising the development of new therapeutic agents to address unmet medical needs.

References

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  • Şahal, G., & Özbakır Özer, G. (2024). Antimicrobial, Antibiofilm and Anticancer Potentials of Glycine and Glycyl-Glycine; an in vitro study. Hacettepe Journal of Biology and Chemistry. Available from: [Link]

  • Ullrich, S., et al. (2015). Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. Journal of Medicinal Chemistry, 58(19), 7676-7693. [Link]. Available from: [Link]

  • A review on Synthesis of Aminoacetanilides. (2016). SciSpace. Retrieved January 23, 2026, from [Link]

  • Preparation of N-Phenylglycine. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]

  • Fassihi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(Suppl), 141-147. Available from: [Link]

  • 4-aminopyridine Treatment for Nerve Injury. (2018). ClinicalTrials.gov. Retrieved January 23, 2026, from [Link]

  • An Open-Label Study of Oral NNZ-2591 in Phelan-McDermid Syndrome (PMS-001). (2021). ClinicalTrials.gov. Retrieved January 23, 2026, from [Link]

  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (2020). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Phenyl glycine incorporated glitazones as promising novel antidiabetic agents through PPARγ agonism: Design, synthesis and preclinical studies. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Characterization of N-[4-(acetylamino)phenyl]glycine

Abstract: This document provides a comprehensive guide to the analytical techniques essential for the structural elucidation, purity assessment, and physicochemical characterization of N-[4-(acetylamino)phenyl]glycine. I...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analytical techniques essential for the structural elucidation, purity assessment, and physicochemical characterization of N-[4-(acetylamino)phenyl]glycine. Intended for researchers, scientists, and professionals in drug development, these notes synthesize field-proven insights with established scientific principles. The protocols herein are designed to be self-validating, offering detailed, step-by-step methodologies for techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis.

Introduction and Compound Overview

N-[4-(acetylamino)phenyl]glycine is a derivative of glycine, featuring a phenyl ring substituted with an acetylamino group. Its structure combines features of an amino acid and an aromatic acetamide, suggesting its potential as a versatile building block in the synthesis of more complex organic molecules, such as pharmaceuticals or specialty chemicals[1]. Given its potential role in drug discovery and development, a robust and multi-faceted analytical characterization is imperative to confirm its identity, establish its purity profile, and understand its physical properties.

The analytical strategy for a novel or synthesized compound like N-[4-(acetylamino)phenyl]glycine should be orthogonal, meaning it employs multiple, distinct techniques to interrogate different molecular attributes. This approach ensures a comprehensive and reliable characterization, mitigating the risk of misidentification or overlooking critical impurities.

Physicochemical Properties of N-[4-(acetylamino)phenyl]glycine
PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₃Calculated
Molecular Weight 208.21 g/mol Calculated
Monoisotopic Mass 208.084792 DaCalculated
Appearance White to off-white crystalline powderPredicted based on analogs[2]
Key Functional Groups Carboxylic acid, Amide, Secondary Amine, Aromatic RingStructural Analysis

Integrated Analytical Workflow

A thorough characterization of N-[4-(acetylamino)phenyl]glycine relies on the integration of several analytical techniques. Each method provides a unique piece of the puzzle, and together they form a complete picture of the molecule's identity, purity, and stability. The following diagram illustrates a logical workflow for this process.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_primary Primary Characterization cluster_secondary Physicochemical Properties cluster_final Final Assessment Synthesis Synthesized N-[4-(acetylamino)phenyl]glycine HPLC HPLC (Purity) Synthesis->HPLC Sample MS Mass Spectrometry (Identity) Synthesis->MS Sample NMR NMR (Structure) Synthesis->NMR Sample FTIR FTIR (Functional Groups) Synthesis->FTIR Sample Thermal Thermal Analysis (Stability) HPLC->Thermal Confirmed Identity Report Certificate of Analysis (CoA) HPLC->Report Data Compilation MS->Thermal Confirmed Identity MS->Report Data Compilation NMR->Thermal Confirmed Identity NMR->Report Data Compilation FTIR->Thermal Confirmed Identity FTIR->Report Data Compilation Thermal->Report Data Compilation

Caption: Integrated workflow for the comprehensive characterization of N-[4-(acetylamino)phenyl]glycine.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle and Application

Reverse-phase HPLC (RP-HPLC) is the cornerstone technique for assessing the purity of N-[4-(acetylamino)phenyl]glycine. The molecule possesses sufficient polarity to be retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. The presence of the aromatic ring provides a strong chromophore, enabling sensitive detection using a UV-Vis detector. This method is crucial for separating the target compound from starting materials, by-products, and degradation products, allowing for accurate quantification of purity. While some amino acids require derivatization for good retention, the larger, more hydrophobic structure of this molecule makes it suitable for direct analysis[3][4].

Protocol: Purity Determination by RP-HPLC

1. Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. Filter through a 0.22 µm filter.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Filter through a 0.22 µm filter.

  • Diluent: 50:50 Acetonitrile:Water.

  • Standard Solution: Accurately weigh ~5 mg of N-[4-(acetylamino)phenyl]glycine reference standard and dissolve in 10.0 mL of Diluent to achieve a 0.5 mg/mL solution.

  • Sample Solution: Prepare the test sample in the same manner as the Standard Solution.

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient Elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL

3. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Causality Behind Choices:

  • A C18 column is chosen for its versatility and strong retention of aromatic compounds.

  • Formic acid is used as a mobile phase modifier to protonate the carboxylic acid group, ensuring a single ionic species and leading to sharper, more symmetrical peaks.

  • A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved from the main peak.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Principle and Application

Mass spectrometry is an indispensable tool for confirming the molecular identity of a synthesized compound by providing a highly accurate measurement of its molecular weight. Electrospray ionization (ESI) is the preferred method for a polar molecule like N-[4-(acetylamino)phenyl]glycine, as it allows for gentle ionization, typically forming the protonated molecular ion [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing definitive proof of identity.

Protocol: LC-MS Analysis for Identity Confirmation

1. Instrumentation:

  • Couple the HPLC system described in Section 3 to a mass spectrometer equipped with an ESI source.

2. MS Parameters:

ParameterRecommended Setting
Ionization Mode ESI, Positive
Expected Ion [M+H]⁺
Expected m/z 209.0921
Mass Range 50 - 500 amu
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C

3. Data Analysis:

  • Extract the mass spectrum corresponding to the main peak in the total ion chromatogram (TIC).

  • Verify the presence of the target ion at m/z 209.0921 (for [M+H]⁺). For a related compound, N-(4-aminophenyl) acetamide (MW 150.18), the [M+1] ion was observed at m/z = 151.1[5].

  • If using HRMS, confirm that the measured mass is within 5 ppm of the theoretical mass.

  • Analyze fragmentation patterns (MS/MS) to further confirm the structure. Expected fragments include the loss of the glycine moiety (-74 Da) or the acetyl group (-42 Da).

NMR and FTIR Spectroscopy for Structural Elucidation

The combination of NMR and FTIR spectroscopy provides an unambiguous confirmation of the chemical structure by identifying the connectivity of atoms and the functional groups present.

Logical Relationship between Structure and Spectroscopic Signals

The diagram below illustrates how specific structural features of N-[4-(acetylamino)phenyl]glycine are expected to manifest in the data from various spectroscopic techniques.

Structure_Signal_Correlation cluster_structure Molecular Structure: N-[4-(acetylamino)phenyl]glycine cluster_signals Expected Analytical Signals Structure Carboxylic Acid (-COOH) Amide (-NH-C=O) Secondary Amine (-NH-) Aromatic Ring (p-disubstituted) Acetyl Methyl (-CH3) Glycine Methylene (-CH2-) NMR NMR Signals - Broad singlet >10 ppm (COOH) - Singlet ~2.0 ppm (CH3) - Singlet/Triplet ~3.9 ppm (CH2) - AA'BB' pattern 6.8-7.5 ppm (Aryl) Structure->NMR Proton Environments & Carbon Skeleton FTIR FTIR Bands (cm⁻¹) - Broad ~3300 (O-H) - ~1700 (C=O, acid) - ~1660 (C=O, Amide I) - ~1540 (N-H bend, Amide II) - ~830 (Aryl C-H bend) Structure->FTIR Functional Groups & Bond Vibrations MS MS Signal - [M+H]⁺ at m/z 209.09 Structure->MS Molecular Formula & Mass

Caption: Correlation between the molecular structure and expected analytical signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Application: NMR spectroscopy is the most powerful technique for de novo structure elucidation. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. For N-[4-(acetylamino)phenyl]glycine, NMR confirms the presence and connectivity of the acetyl, glycine, and phenyl moieties. Quantitative NMR (qNMR) can also be used for accurate purity assessment against a certified internal standard[6].

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is often chosen for its ability to dissolve polar compounds and to slow the exchange of labile protons (NH, OH), making them observable.

  • Instrument Parameters (400 MHz Spectrometer):

    • Experiment: ¹H (Proton), ¹³C, and 2D experiments like COSY/HSQC if needed.

    • Solvent: DMSO-d₆.

    • Temperature: 25 °C.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Analysis and Expected Signals:

ProtonsPredicted ¹H Shift (ppm, DMSO-d₆)MultiplicityIntegrationCarbonPredicted ¹³C Shift (ppm)
COOH> 12.0broad s1HC=O (acid)~172
NH (amide)~9.8s1HC=O (amide)~168
Aromatic H~7.5d2HAromatic C (quat, N-C=O)~138
Aromatic H~6.8d2HAromatic C (quat, N-glycine)~132
NH (glycine)~6.0t1HAromatic CH~120, ~118
CH₂ (glycine)~3.9d2HCH₂ (glycine)~45
CH₃ (acetyl)~2.0s3HCH₃ (acetyl)~24
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Application: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and simple method to confirm the presence of key structural components like the carboxylic acid, amide, and aromatic ring.

Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis and Expected Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (broad)
Amine/AmideN-H stretch3400 - 3200
Carboxylic AcidC=O stretch1720 - 1700
AmideC=O stretch (Amide I)1680 - 1650
AmideN-H bend (Amide II)1560 - 1530
Aromatic RingC=C stretch1600, 1475
Aromatic RingC-H out-of-plane bend~830 (indicative of p-disubstitution)

Thermal Analysis (DSC/TGA)

Principle and Application

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties of a material. DSC measures the heat flow associated with thermal transitions, allowing for the determination of the melting point and detection of polymorphic forms. TGA measures changes in mass as a function of temperature, indicating the onset of thermal decomposition. Studies on amino acids show they decompose at characteristic temperatures rather than melting or sublimating[7][8]. For a related compound, 4-hydroxyphenylglycine, thermal stability was observed up to 210 °C[9].

Protocol: DSC and TGA Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA/DSC pan.

  • Instrument Parameters:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis:

    • DSC: Identify the endothermic peak corresponding to the melting point (Tₘ). The sharpness of the peak can be an indicator of purity.

    • TGA: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition. Report the percentage of mass lost in distinct steps.

Conclusion

The analytical protocols and application notes detailed in this guide provide a robust framework for the comprehensive characterization of N-[4-(acetylamino)phenyl]glycine. By employing an orthogonal combination of chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, structure, and thermal stability of this compound. Adherence to these methodologies ensures data integrity and provides the foundational knowledge required for further research and development activities.

References

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1035-1038. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67149, N-(4-Hydroxyphenyl)glycine. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66025, N-Phenylglycine. Retrieved from PubChem. [Link]

  • MicroSolv Technology Corporation. (n.d.). Phenylglycine and Phenylalanine Analyzed with HPLC - AppNote. [Link]

  • Pospisil, T., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4587. [Link]

  • LOHMANN, G. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Journal of Analytical and Applied Pyrolysis, 130, 21-28. [Link]

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Amino Acids, 50(3), 397-408. [Link]

  • Kumar, A., et al. (2012). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 4(1), 473-481. [Link]

  • Giraud, M. F., et al. (1998). Quantitative NMR analysis of a four-component mixture of phenylglycine derivatives. Analytical chemistry, 70(10), 2092-2096. [Link]

  • Ergin, M. F. (2024). Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG (4-hydroxyphenylglycine) Using Raman, PXRD and DTA/TGA. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 889-898. [Link]

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Application

Application Note &amp; Protocol: A Researcher's Guide to the X-ray Crystallography of N-[4-(Acetylamino)phenyl]glycine Metal Complexes

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of metal complexes involving N-[4-(acetylamino)pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of metal complexes involving N-[4-(acetylamino)phenyl]glycine (Ace-Gly). We delve into the rationale behind the synthesis and crystallization of these complexes, offering detailed, field-tested protocols. The core of this guide is a step-by-step workflow for X-ray data collection, structure solution, and refinement, emphasizing the causality behind experimental choices to ensure scientifically sound and publishable results. The ultimate aim is to equip researchers with the necessary knowledge to leverage X-ray crystallography for elucidating the three-dimensional atomic structures of these compounds, which is a critical step in rational drug design and materials science.[1]

Introduction: The Convergence of Ligand, Metal, and Method

1.1 The Ligand: N-[4-(acetylamino)phenyl]glycine (Ace-Gly)

N-[4-(acetylamino)phenyl]glycine, a derivative of the fundamental amino acid glycine, presents a fascinating scaffold for coordination chemistry. Its structure incorporates multiple potential donor sites: the carboxylate group, the secondary amine, and the amide functionality. This multi-dentate character allows for diverse coordination modes with various metal ions, leading to complexes with unique structural and, consequently, functional properties. Glycine and its derivatives play crucial roles in the central nervous system, acting as neurotransmitters or co-agonists for receptors like N-methyl-D-aspartate (NMDA).[2] The introduction of the acetylaminophenyl group modifies the electronic and steric properties of the glycine backbone, influencing its coordination behavior and the pharmacological profile of its metal complexes.

1.2 Metal Complexes in Drug Development

The coordination of organic ligands to metal ions is a powerful strategy in medicinal chemistry.[3] Metal complexes can exhibit therapeutic properties not present in the free ligand or metal salt alone.[4][5] This arises from the metal's ability to organize ligands in a specific three-dimensional arrangement, influence ligand reactivity, and participate in redox processes.[6][7] These unique attributes allow metal complexes to access novel mechanisms of action, potentially overcoming challenges like drug resistance.[3][6] The precise geometry and electronic structure of these complexes, which dictate their biological activity, make them prime candidates for drug discovery programs.[6][8]

1.3 The Indispensable Role of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline material.[9][10][11] For novel metal complexes, SCXRD provides unambiguous information on:

  • Coordination Geometry: The arrangement of the ligand around the metal center (e.g., octahedral, tetrahedral).

  • Bonding: Precise measurement of bond lengths and angles between the metal and donor atoms.

  • Stereochemistry: Determination of the absolute configuration of chiral centers.

  • Supramolecular Interactions: How individual complex molecules pack together in the solid state through forces like hydrogen bonding and π-stacking.

This detailed structural insight is a prerequisite for understanding structure-activity relationships (SAR) and for engaging in rational drug design.[1]

Synthesis and Crystallization: From Solution to Single Crystal

The success of any crystallographic experiment hinges entirely on the quality of the single crystal.[9] This section outlines a general protocol for synthesizing and crystallizing Ace-Gly metal complexes.

2.1 Materials and Reagents

  • N-[4-(acetylamino)phenyl]glycine (Ligand)

  • Metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Base (e.g., KOH, NaOH, or triethylamine)

  • Solvents: High-purity ethanol, methanol, dimethylformamide (DMF), water.

2.2 General Synthesis Protocol

  • Rationale: The ligand's carboxylic acid group is typically deprotonated with a base to facilitate coordination to the positively charged metal ion. The reaction is generally performed in a solvent that can dissolve both the ligand and the metal salt.

  • Step-by-Step Method:

    • Dissolve N-[4-(acetylamino)phenyl]glycine (1 mmol) and a stoichiometric equivalent of a base (e.g., KOH, 1 mmol) in a suitable solvent (e.g., 20 mL of ethanol/water mixture).

    • Gently warm and stir the solution until all solids have dissolved, forming the potassium salt of the ligand.

    • In a separate flask, dissolve the chosen metal salt (e.g., NiCl₂·6H₂O, 0.5 mmol for a 2:1 ligand-to-metal ratio) in the same solvent.[12]

    • Slowly add the metal salt solution dropwise to the stirring ligand solution.

    • A color change or the formation of a precipitate often indicates complex formation.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-70 °C) for 2-4 hours to ensure the reaction goes to completion.[12]

    • Filter the resulting precipitate (if any) or reduce the solvent volume under vacuum to induce precipitation. Wash the solid product with the solvent and dry it in a desiccator.

2.3 Crystallization Strategies

  • Expert Insight: Growing diffraction-quality crystals is often more of an art than a science, requiring patience and screening of multiple conditions. The goal is to slow down the process of solidification to allow molecules to arrange themselves into a highly ordered lattice.

  • Common Techniques:

    • Slow Evaporation: Dissolve the synthesized complex in a suitable solvent or solvent mixture to near-saturation. Loosely cover the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal growth.

    • Solvent Diffusion (Vapor or Liquid):

      • Dissolve the complex in a solvent in which it is readily soluble (the "good" solvent).

      • Place this solution in a small, open vial.

      • Place the small vial inside a larger, sealed jar containing a solvent in which the complex is poorly soluble (the "bad" or "anti-solvent").

      • Over time, the vapor of the anti-solvent will diffuse into the good solvent, reducing the complex's solubility and promoting slow crystallization.

Single-Crystal X-ray Diffraction: Protocol and Workflow

This section outlines the standard procedure for analyzing a crystal on a modern single-crystal X-ray diffractometer.

3.1 Crystal Selection and Mounting

  • Selection: Under a polarized light microscope, select a single crystal that is well-formed, free of cracks or defects, and of an appropriate size (typically 0.1-0.3 mm). It should fully extinguish light when the polarizers are crossed.

  • Mounting:

    • Carefully pick up the selected crystal using a cryoloop.

    • Quickly plunge the loop into liquid nitrogen to flash-cool the crystal. This minimizes crystal damage from the X-ray beam and reduces thermal vibrations of the atoms, leading to better diffraction data.

    • Mount the loop onto a magnetic base on the diffractometer's goniometer head.

3.2 Data Collection

  • Instrument Setup: Data is typically collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα λ=0.71073 Å or Cu Kα λ=1.54184 Å) and a sensitive area detector (e.g., CCD or CMOS).

  • Data Strategy:

    • Temperature: Set the cryostream to 100-120 K.

    • Screening: Collect a few initial frames to assess the crystal's diffraction quality. Good crystals will show sharp, round diffraction spots extending to high resolution.[13]

    • Unit Cell Determination: An initial series of images is used by the software to automatically find the unit cell dimensions and Bravais lattice.

    • Full Data Collection: The software calculates an optimized strategy to collect a complete and redundant dataset by rotating the crystal through a series of different orientations (e.g., multiple omega and phi scans). Data resolution should ideally be 0.84 Å or better for publication.[13]

dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for X-ray diffraction data collection.

Structure Solution and Refinement: From Data to Model

This is the computational process of converting the measured diffraction intensities into a final, validated 3D atomic model. This workflow is commonly performed using software suites like SHELX.[14]

4.1 Data Reduction and Space Group Determination The raw diffraction images are processed to integrate the intensity of each spot, apply corrections (like Lorentz and polarization), and generate a reflection file (.hkl). Programs like XPREP or POINTLESS analyze the systematic absences and intensity statistics in this file to determine the correct space group.

4.2 Structure Solution (Phasing) The "phase problem" is the central challenge in crystallography. We measure reflection intensities, but we lose the phase information. Structure solution is the process of finding these initial phases.

  • Method: For small molecules, "dual-space" or "intrinsic phasing" methods, as implemented in SHELXT, are extremely powerful and can often solve the structure automatically. The program finds the positions of the heaviest atoms (like the metal and any halogens), which then allows the positions of the lighter atoms (C, N, O) to be found via Fourier maps.

4.3 Structure Refinement Refinement is an iterative process of improving the atomic model to better fit the experimental data.

  • Procedure using SHELXL:

    • Initial Refinement: The initial model from SHELXT is refined isotropically (atoms are modeled as spheres).

    • Anisotropic Refinement: Atoms are refined anisotropically (modeled as ellipsoids), which accounts for their directional thermal motion.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions ("riding model") and refined using geometric constraints.

    • Validation: The model is checked at each stage by examining the electron density map for missing or misplaced atoms and by monitoring key refinement statistics.

4.4 Key Refinement Metrics (Self-Validation)

A trustworthy model is validated by several statistical indicators. These should always be reported in any crystallographic publication.

Parameter Description Ideal Value
R1 The residual factor, a measure of the agreement between observed and calculated structure factor amplitudes.< 5% for high-quality data
wR2 A weighted residual factor based on intensities (F²), generally considered more robust than R1.< 15% for high-quality data
GooF (S) Goodness-of-Fit. Should be close to 1 for a good model and correct weighting scheme.~1.0
Flack Parameter For chiral structures, this parameter determines the absolute configuration.Close to 0 (or 1 if inverted)
Max/Min Residual Density The largest peaks and holes in the final difference electron density map.< ±0.5 e⁻/ų

dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for crystallographic structure solution and refinement.

Data Analysis and Application in Drug Discovery

With a refined crystal structure, the real scientific inquiry begins. The final Crystallographic Information File (CIF) contains all the information needed for detailed analysis.

5.1 From Structure to Function The precise knowledge of the coordination environment can explain the complex's stability and reactivity. Analysis of intermolecular interactions like hydrogen bonds reveals how the complex might interact with biological macromolecules, such as enzymes or receptors.

G

5.2 Role in Structure-Based Drug Design The high-resolution structure of an Ace-Gly metal complex can be used in computational docking studies to predict how it might bind to a protein target. This structural information is invaluable for:

  • Lead Optimization: Guiding the chemical modification of the ligand to improve binding affinity and selectivity.

  • Target Validation: Confirming that a molecule binds to a specific site on a biological target.

  • Understanding Mechanism: Revealing the key interactions responsible for the compound's biological effect.

By providing an atomic-level blueprint, X-ray crystallography transforms drug discovery from a process of trial and error into one of rational, structure-guided design.

References

  • Shaheen, F., et al. (2007). X-ray crystal structure of phenylglycine hydrazide: synthesis and spectroscopic studies of its transition metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • (N.A.). Redetermination of the crystal structure of N-acetyl glycine (2-acetamidoacetic acid), C4H7NO3. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2018). Synthesis, Crystal Structure, and Fluorescent Property of a Zn(II) Complex with N-Nicotinoylglycine Ligand. MDPI. Available at: [Link]

  • Gándara, F., & Bennett, T. D. (2014). Crystallography of metal–organic frameworks. Acta Crystallographica Section A: Foundations and Advances. Available at: [Link]

  • (N.A.). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]

  • PubChem. N-(4-Hydroxyphenyl)glycine. National Center for Biotechnology Information. Available at: [Link]

  • (N.A.). Small Molecule Structure Solution and Refinement. HKL Research. Available at: [Link]

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  • Wang, Y., et al. (2020). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2024). Single-Crystal Structural Analysis of 2D Metal–Organic Frameworks and Covalent Organic Frameworks by Three-Dimensional Electron Diffraction. Accounts of Chemical Research. Available at: [Link]

  • (N.A.). Structure solution and refinement: introductory strategies. SlidePlayer. Available at: [Link]

  • Warra, A.A. (2011). Transition metal complexes and their application in drugs and cosmetics A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Abatjoglou, A. G., & Bryant, D. R. (1990). Process for synthesis of N-acetylglycine. Google Patents.
  • Kumar, S., et al. (2016). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. Available at: [Link]

  • Sodhi, R. K., & Paul, S. (2017). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. ResearchGate. Available at: [Link]

  • Latifi, R. (N.A.). User guide to crystal structure refinement with SHELXL. Reza Latifi's personal website. Available at: [Link]

  • Naema, B. Z. (2014). Synthesis and Characterization of New Metal Complexes of [N-acetyl (amino)thioxo methyl] Glycine. ResearchGate. Available at: [Link]

  • Puchoňová, M., et al. (2021). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. MDPI. Available at: [Link]

  • Sañudo, E. C. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]

  • (N.A.). Solve a small-molecule structure. CCP4 Wiki. Available at: [Link]

  • (N.A.). Special Issue : Pharmaceutical Applications of Metal Complexes and Derived Materials. MDPI. Available at: [Link]

  • Soloshonok, V. A., et al. (2012). Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. Molecules. Available at: [Link]

  • Willhammar, T., et al. (2024). Elucidating metal–organic framework structures using synchrotron serial crystallography. CrystEngComm. Available at: [Link]

  • Gerlits, O., et al. (2021). Room temperature crystallography of human acetylcholinesterase bound to a substrate analogue 4K-TMA: Towards a neutron structure. Journal of Structural Biology: X. Available at: [Link]

  • Aragón, C., & López-Corcuera, B. (2003). Structure, function and regulation of glycine neurotransporters. European Journal of Pharmacology. Available at: [Link]

  • Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. ResearchGate. Available at: [Link]

  • Martí-Rujas, J. (2018). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. Available at: [Link]

  • Kumar, V., & Kumar, S. (2023). METAL COMPLEXES IN DRUG RESEARCH - A REVIEW. International Journal of Engineering and Scientific Research. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Yield in N-Aryl Glycine Synthesis

Welcome to the technical support center for the synthesis of N-aryl glycines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to po...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-aryl glycines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor yields in these critical synthetic processes. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the complexities of N-aryl glycine synthesis.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of an aryl halide with a glycine ester is giving me a low yield. What are the most common causes?

Low yields in the Buchwald-Hartwig amination for N-aryl glycine synthesis can often be attributed to several factors. These include catalyst deactivation, improper ligand choice, base-related issues, and substrate-specific challenges.

One of the primary culprits is the choice of base . The base not only deprotonates the glycine ester but also plays a crucial role in the catalytic cycle. Strong bases like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) are effective. However, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, though they may require higher temperatures and different solvent systems. The choice of base can significantly impact the reaction rate and the prevalence of side reactions. For instance, a base that is too strong might lead to the decomposition of the glycine ester or the aryl halide.

Ligand selection is another critical parameter. The ligand stabilizes the palladium catalyst and facilitates the reductive elimination step, which forms the desired C-N bond. For electron-rich aryl halides, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective. For more challenging substrates, more specialized ligands may be necessary.

Catalyst deactivation can occur through various pathways, including the formation of off-cycle palladium species. This can sometimes be mitigated by using a higher catalyst loading or by carefully controlling the reaction temperature.

Finally, the glycine ester itself can be problematic. Glycine esters can self-condense to form diketopiperazines, especially at elevated temperatures. Using a bulky ester group, such as a tert-butyl ester, can minimize this side reaction.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting poor yields.

Problem 1: Low Conversion of Aryl Halide

If you observe a significant amount of unreacted aryl halide, consider the following troubleshooting steps.

Workflow for Troubleshooting Low Aryl Halide Conversion

start Low Aryl Halide Conversion catalyst Evaluate Catalyst System start->catalyst ligand Optimize Ligand catalyst->ligand Is the ligand appropriate for the substrate? base Re-evaluate Base catalyst->base Is the base strong enough and soluble? temp Adjust Temperature catalyst->temp Is the temperature optimal for catalyst turnover? solvent Screen Solvents ligand->solvent base->solvent temp->solvent outcome Improved Conversion solvent->outcome

Caption: Troubleshooting workflow for low aryl halide conversion.

Detailed Steps:

  • Evaluate the Catalyst System:

    • Catalyst/Ligand Ratio: An improper ratio can lead to inactive catalyst species. A 1:1.2 to 1:2 ratio of palladium precursor to ligand is a good starting point.

    • Catalyst Loading: For difficult couplings, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes be beneficial.

  • Optimize the Ligand:

    • The electronic and steric properties of the aryl halide will dictate the best ligand choice. For electron-poor aryl halides, ligands like SPhos may be more suitable. A screening of different ligands is often necessary.

  • Re-evaluate the Base:

    • Ensure the base is strong enough to deprotonate the glycine ester.

    • The solubility of the base is also critical. If the base is not soluble in the reaction solvent, the reaction will be slow or may not proceed at all. Consider switching to a more soluble base or a different solvent.

  • Adjust the Temperature:

    • While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A systematic study of the reaction temperature is recommended.

  • Screen Solvents:

    • The polarity and coordinating ability of the solvent can have a profound effect on the reaction. Toluene, dioxane, and THF are common choices. For some systems, more polar aprotic solvents like DMF or DMAc may be beneficial, but these can also lead to side reactions.

Problem 2: Formation of Significant Byproducts

The formation of byproducts is a common issue that can significantly reduce the yield of the desired N-aryl glycine.

Common Byproducts and Their Mitigation

ByproductPotential CauseRecommended Solution
Diketopiperazine Self-condensation of the glycine ester.Use a bulky ester group (e.g., tert-butyl). Lower the reaction temperature.
Hydrodehalogenation of Aryl Halide Presence of water or other protic impurities.Use anhydrous solvents and reagents. Degas the reaction mixture thoroughly.
Homocoupling of Aryl Halide Inefficient reductive elimination.Optimize the ligand and reaction temperature.

Experimental Protocol: Minimizing Diketopiperazine Formation

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide with glycine tert-butyl ester, designed to minimize the formation of diketopiperazine.

  • Reagent Preparation:

    • In a glovebox, add the aryl bromide (1.0 mmol), glycine tert-butyl ester hydrochloride (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.048 mmol) to an oven-dried reaction vessel.

    • Add sodium tert-butoxide (1.4 mmol).

  • Reaction Setup:

    • Seal the reaction vessel and remove it from the glovebox.

    • Add anhydrous, degassed toluene (5 mL) via syringe.

    • Place the reaction vessel in a preheated oil bath at 80 °C.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Advanced Troubleshooting: The Ullmann Condensation

While the Buchwald-Hartwig amination is often the method of choice, the Ullmann condensation remains a valuable tool, particularly for large-scale syntheses. However, it typically requires higher temperatures and can be sensitive to the nature of the aryl halide.

Q2: My Ullmann condensation is not working. What should I try?

The classic Ullmann condensation often suffers from harsh reaction conditions and limited substrate scope. Modern variations have significantly improved the utility of this reaction.

Key Improvements to the Ullmann Condensation:

  • Copper(I) Catalysts: The use of Cu(I) salts, such as CuI, is crucial. The active catalyst is believed to be a soluble Cu(I) species.

  • Ligands: The addition of ligands, such as 1,10-phenanthroline or various amino acids, can accelerate the reaction and allow for lower reaction temperatures.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used.

Troubleshooting Flowchart for Ullmann Condensation

start Poor Yield in Ullmann Condensation catalyst Check Copper Source and Ligand start->catalyst base Evaluate Base Strength and Solubility catalyst->base Is the ligand accelerating the reaction? temp Optimize Reaction Temperature base->temp Is the base hindering catalyst solubility? substrate Consider Substrate Reactivity temp->substrate Are higher temperatures causing degradation? outcome Improved Yield substrate->outcome

Caption: Decision tree for troubleshooting the Ullmann condensation.

Reductive Amination: An Alternative Approach

For the synthesis of N-aryl glycines from anilines and glyoxylic acid, reductive amination is a powerful alternative.

Q3: What are the key considerations for a successful reductive amination to form N-aryl glycines?

A successful reductive amination for this transformation hinges on the choice of reducing agent and the control of the reaction pH.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are commonly used. STAB is often preferred as it is less toxic and the reaction can be carried out in non-aqueous solvents.

  • pH Control: The formation of the intermediate imine is favored under slightly acidic conditions (pH 4-6). If the pH is too low, the aniline will be protonated and unreactive. If the pH is too high, the imine will not form efficiently.

Mechanism of Reductive Amination

aniline Aniline imine Imine Intermediate aniline->imine glyoxylic_acid Glyoxylic Acid glyoxylic_acid->imine product N-Aryl Glycine imine->product reducing_agent Reducing Agent (e.g., STAB) reducing_agent->product Reduction

Caption: Simplified mechanism of reductive amination for N-aryl glycine synthesis.

References

  • Ruiz-Castillo, P. & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews116 , 12564-12649 (2016). [Link]

  • Surry, D. S. & Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition47 , 6338-6361 (2008). [Link]

  • Dinsmore, C. J. & Miller, S. P. Synthesis of α-Amino Acids and Derivatives. in Comprehensive Organic Synthesis II (eds. Knochel, P. & Molander, G. A.) 429-474 (Elsevier, 2014). [Link]

  • Monnier, F. & Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition47 , 3096-3102 (2008). [Link]

  • Baxter, E. W. & Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions59 , 1-714 (2002). [Link]

Optimization

Technical Support Center: Navigating the Solution Stability of n-[4-(Acetylamino)phenyl]glycine

Welcome to the dedicated technical support center for n-[4-(acetylamino)phenyl]glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for n-[4-(acetylamino)phenyl]glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. Understanding and mitigating stability issues is critical for ensuring the accuracy, reproducibility, and validity of your experimental results. This resource offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex challenges.

Introduction: The Chemical Landscape of n-[4-(Acetylamino)phenyl]glycine

n-[4-(Acetylamino)phenyl]glycine is a molecule that incorporates structural features from both N-acetyl-p-aminophenol (acetaminophen) and N-phenylglycine. This unique combination makes it susceptible to specific degradation pathways that can compromise the integrity of your stock solutions and experimental samples. The primary points of vulnerability in the molecule are the two amide bonds and the p-aminophenol core, which is susceptible to oxidation.

Frequently Asked Questions (FAQs)

Q1: My solution of n-[4-(Acetylamino)phenyl]glycine has turned yellow/brown. What is the likely cause?

A1: The development of a yellow or brown color is a strong indicator of degradation, specifically the oxidation of a key hydrolysis product. The initial and most probable degradation step is the hydrolysis of the acetylamino group, which yields p-aminophenol.[1] p-Aminophenol is highly susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or light exposure. This oxidation process often leads to the formation of colored polymeric species.[2][3]

Q2: I've observed a loss of potency in my n-[4-(acetylamino)phenyl]glycine stock solution over time. What chemical changes could be responsible?

A2: A loss of potency is likely due to the degradation of the parent molecule. The two primary hydrolytic degradation pathways are:

  • Hydrolysis of the N-acetyl group: This reaction cleaves the acetyl group, forming p-aminophenylglycine and acetic acid.

  • Hydrolysis of the glycine amide bond: This pathway would lead to the formation of 4-acetamidobenzoic acid and glycine.

Both reactions result in the loss of the intact parent compound. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.

Q3: How does pH affect the stability of n-[4-(acetylamino)phenyl]glycine solutions?

A3: Both acidic and basic conditions can accelerate the hydrolysis of the amide bonds in the molecule. Based on studies of related compounds like acetaminophen, the molecule is expected to be most stable in a pH range of approximately 5 to 7.[1] Extreme pH values should be avoided during preparation and storage.

Q4: What is the impact of temperature on the stability of my solutions?

A4: As with most chemical reactions, higher temperatures will increase the rate of degradation. For long-term storage, it is recommended to keep solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. For derivatives of N-phenylglycine, storage at -80°C is recommended for long-term stability in solvent, and at -20°C for shorter periods.[4] Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.

Q5: Should I protect my n-[4-(acetylamino)phenyl]glycine solutions from light?

A5: Yes. The p-aminophenol structure within the molecule makes it potentially susceptible to photodegradation. Studies on acetaminophen have shown that it can degrade upon exposure to light, particularly in the presence of photosensitizers.[5][6][7][8] It is a best practice to store solutions in amber vials or otherwise protect them from light to minimize this degradation pathway.

Troubleshooting Guides

Issue 1: Rapid Discoloration of a Freshly Prepared Solution

Symptoms: A freshly prepared aqueous solution of n-[4-(acetylamino)phenyl]glycine rapidly turns yellow or brown, even at room temperature.

Potential Causes & Troubleshooting Steps:

  • Oxidation of p-Aminophenol Impurity: The starting material may contain p-aminophenol as an impurity. This is highly susceptible to oxidation.

    • Action: Check the purity of your solid n-[4-(acetylamino)phenyl]glycine using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). If significant impurities are detected, purify the starting material or obtain a higher purity grade.

  • Presence of Oxidizing Agents: Dissolved oxygen in the solvent or trace metal ion contamination can catalyze oxidation.

    • Action: De-gas your solvent (e.g., by sparging with nitrogen or argon) before dissolving the compound. Consider using a chelating agent like EDTA at a low concentration (e.g., 0.01-0.1 mM) to sequester metal ions that can catalyze oxidation.

  • Inappropriate pH: A non-optimal pH can accelerate the initial hydrolysis to the more easily oxidized p-aminophenol.

    • Action: Prepare the solution in a buffered system within the optimal pH range of 5-7. Use high-purity water and buffers to avoid introducing contaminants.

Issue 2: Inconsistent Results in Biological or Chemical Assays

Symptoms: You observe high variability in your experimental results, or a time-dependent decrease in the expected activity of your n-[4-(acetylamino)phenyl]glycine solution.

Potential Causes & Troubleshooting Steps:

  • Solution Degradation During Experimentation: The experimental conditions (e.g., elevated temperature, non-optimal pH of the assay buffer) may be causing the compound to degrade over the course of the experiment.

    • Action: Whenever possible, prepare fresh solutions for each experiment. If a stock solution must be used, store it appropriately (see storage recommendations below) and minimize the time it spends at room temperature or under harsh experimental conditions. Consider performing a forced degradation study under your experimental conditions to understand the stability profile.

  • Inaccurate Initial Concentration: If the solid material has degraded over time, the initial concentration of your solution will be lower than calculated.

    • Action: Always use a freshly opened container of the compound when possible. Store the solid material in a cool, dry, and dark place. It is good practice to analytically verify the concentration of your stock solution using a validated method like HPLC with UV detection.

Issue 3: Precipitation Observed in Stored Solutions

Symptoms: A precipitate forms in your n-[4-(acetylamino)phenyl]glycine solution upon storage, particularly at low temperatures.

Potential Causes & Troubleshooting Steps:

  • Limited Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures. Degradation products may also have different solubility profiles.

    • Action: Determine the solubility of n-[4-(acetylamino)phenyl]glycine in your solvent system at the intended storage temperature. If solubility is an issue, you may need to use a co-solvent. However, be aware that organic solvents can also influence the stability of the compound.

  • Formation of Insoluble Degradation Products: Some of the potential degradation products, particularly polymeric oxidation products, may be less soluble than the parent compound.

    • Action: Analyze the precipitate to identify its composition. This will help confirm the degradation pathway and guide you in optimizing your solution preparation and storage conditions to prevent its formation.

Experimental Protocols

Protocol 1: Recommended Stock Solution Preparation and Storage

This protocol is designed to maximize the stability of your n-[4-(acetylamino)phenyl]glycine stock solution.

Materials:

  • High-purity n-[4-(acetylamino)phenyl]glycine

  • High-purity, de-gassed water or appropriate buffer (pH 5-7)

  • Amber glass vials with Teflon-lined caps

  • Calibrated balance and volumetric flasks

Procedure:

  • Equilibrate the solid n-[4-(acetylamino)phenyl]glycine to room temperature before opening the container to prevent moisture condensation.

  • Accurately weigh the desired amount of the compound.

  • Dissolve the compound in a minimal amount of a suitable organic co-solvent like DMSO if necessary, and then bring to the final volume with your de-gassed aqueous buffer.

  • Vortex or sonicate briefly until fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Aliquot the stock solution into single-use volumes in amber vials.

  • For short-term storage (up to 1-2 weeks), store at 2-8 °C.

  • For long-term storage, store at ≤ -20 °C or -80 °C.[4] Avoid repeated freeze-thaw cycles.

Protocol 2: Stability-Indicating HPLC Method for n-[4-(Acetylamino)phenyl]glycine

This method can be used to assess the purity of your compound and to monitor its stability over time. It is adapted from methods used for acetaminophen and its degradation products.[9][10][11][12]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 20 mM phosphate buffer, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient can be developed, for example, starting with 5% B, increasing to 50% B over 15 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 245 nm Injection Volume: 10 µL

Procedure:

  • Prepare your n-[4-(acetylamino)phenyl]glycine solution at the desired concentration in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products. The parent compound peak should decrease in area as degradation proceeds.

  • Potential degradation products to monitor for include p-aminophenol and 4-acetamidobenzoic acid.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for n-[4-(acetylamino)phenyl]glycine.

parent n-[4-(Acetylamino)phenyl]glycine hydrolysis1 Hydrolysis (Acidic or Basic Conditions) parent->hydrolysis1 hydrolysis2 Hydrolysis (Glycine Amide) parent->hydrolysis2 product1 p-Aminophenylglycine + Acetic Acid hydrolysis1->product1 oxidation Oxidation product1->oxidation product2 Colored Polymeric Products oxidation->product2 product3 4-Acetamidobenzoic Acid + Glycine hydrolysis2->product3

Caption: Primary hydrolytic and oxidative degradation pathways of n-[4-(Acetylamino)phenyl]glycine.

Summary of Key Stability Factors and Recommendations

ParameterRisk FactorRecommendation
pH Acidic (<5) or basic (>7) conditionsMaintain solutions in a buffered system between pH 5 and 7.
Temperature Elevated temperatures and freeze-thaw cyclesStore stock solutions at 2-8 °C (short-term) or ≤ -20 °C (long-term). Aliquot to avoid freeze-thaw cycles.
Light Exposure to UV and visible lightStore solutions in amber vials or protect from light.
Oxygen Dissolved oxygen in solventsUse de-gassed solvents for solution preparation.
Purity Presence of impurities (e.g., p-aminophenol)Use high-purity starting material. Verify purity with a suitable analytical method.

By understanding the inherent chemical liabilities of n-[4-(acetylamino)phenyl]glycine and implementing these proactive strategies, you can significantly enhance the reliability and reproducibility of your research.

References

  • Alsante, K. M., et al. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(5), 56-63.
  • Corbett, J. F. (1975). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 819-822.
  • Pincu, E., et al. (2012). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase.
  • Yang, L., et al. (2008). Photodegradation of acetaminophen in TiO(2) suspended solution.
  • AUS-e-TUTE. (n.d.). Paracetamol or acetaminophen Chemistry Tutorial. Retrieved from [Link]

  • Joseph, M. J., & El-Ragehy, N. A. (2003). Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 543-554.
  • Galaon, T., & David, V. (2012). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase.
  • Ahmadi, M., et al. (2022). Photocatalytic Degradation of Acetaminophen by g-C3N4/CQD/Ag Nanocomposites from Aqueous Media.
  • Moctezuma, E., et al. (2012). Photocatalytic Degradation of Acetaminophen. Journal of Photochemistry and Photobiology A: Chemistry, 243, 15-22.
  • Jahn, M. (2014). Forced Degradation Studies for Biopharmaceuticals.
  • Sakata, M., & Yanagawa, H. (2010). Effects of pH and temperature on dimerization rate of glycine: Evaluation of favorable environmental conditions for chemical evolution of life. Origins of Life and Evolution of Biospheres, 40(2), 143-152.
  • Sisco, W. R., et al. (1986). Simultaneous high-performance liquid chromatographic stability-indicating analysis of acetaminophen, codeine phosphate, and sodium benzoate in elixirs.
  • Stack Exchange. (2023). Why does p-aminophenol oxidize in acid solution. Chemistry Stack Exchange. Retrieved from [Link]

  • Ludeña, Y., et al. (2022). Effect of kinetics on the photocatalytic degradation of acetaminophen and the distribution of major intermediate with anatase-Ag synthesized by sol gel under visible irradiation. Frontiers in Chemistry, 10, 983582.
  • Josephy, P. D., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Journal of Biological Chemistry, 258(9), 5561-5569.
  • Price, V. F., & Jollow, D. J. (1983). Development of an enzyme-based assay for acetaminophen. Journal of Pharmacological Methods, 9(3), 225-235.
  • Rodante, F., et al. (2013). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid. Journal of Thermal Analysis and Calorimetry, 115(2), 1143-1149.
  • O'Donovan, D. H., et al. (2021). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS)
  • Pincu, E., et al. (2012). HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase.
  • Fan, G., et al. (2018). Degradation of acetaminophen in aqueous solution under visible light irradiation by Bi-modified titanate nanomaterials: morphology effect, kinetics and mechanism. Catalysis Science & Technology, 8(22), 5906-5919.
  • Pinto, S. M. D., et al. (2015).
  • de Oliveira, G. A. R., et al. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Environmental Science and Pollution Research, 27(20), 25303-25315.
  • Chegg. (2023). The analgesic drug acetaminophen (Tylenol, paracetamol) is an amide that can be made by reacting p aminophenol with acetic anhydride (a carboxylic acid analog). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Acetaminophen. Retrieved from [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 9(12), 735.
  • Reddit. (2024). A highschooler's urgent doubt on paracetamol synthesis. r/OrganicChemistry. Retrieved from [Link]

  • Patel, R. N., et al. (2016). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 9(12), 735.
  • Kumar, A., et al. (2017). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC advances, 7(83), 52759-52767.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Anti-Inflammatory Assays for N-[4-(Acetylamino)phenyl]glycine Analogues

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Pursuit of Precision in Anti-Inflammatory Drug Discovery In the landscape of medicinal chemistry, the development of novel anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Precision in Anti-Inflammatory Drug Discovery

In the landscape of medicinal chemistry, the development of novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. N-[4-(acetylamino)phenyl]glycine analogues have emerged as a promising class of compounds, leveraging a structural scaffold that hints at potential modulation of key inflammatory pathways. The glycine substitution, in particular, is hypothesized to enhance physicochemical properties and biological activity, potentially offering a therapeutic advantage.[1][2] Glycine itself has been recognized for its anti-inflammatory and immunomodulatory effects, suggesting that its incorporation into drug-like scaffolds is a rational design strategy.[3][4]

However, the journey from a synthesized analogue to a viable drug candidate is paved with rigorous, quantitative validation. An unvalidated or poorly characterized assay can generate misleading data, leading to the costly pursuit of ineffective compounds or the premature abandonment of promising ones. This guide provides a comprehensive framework for the validation of a multi-tiered assay system designed to characterize the anti-inflammatory properties of N-[4-(acetylamino)phenyl]glycine analogues. As Senior Application Scientists, we emphasize not just the procedural steps, but the underlying scientific rationale—the "why" behind the "how"—to ensure that the data generated is robust, reproducible, and, most importantly, translatable.

The Inflammatory Cascade: Charting the Key Targets

Inflammation is a complex biological response involving a symphony of cellular mediators and signaling molecules. A critical initiating event is the release of arachidonic acid (AA) from cell membranes following tissue injury or irritation.[5][6] AA is then metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, producing pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[5][7]

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and significantly upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy in modern drug design to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

Another crucial mediator in the inflammatory response is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages.[8][9] Overproduction of NO contributes to vasodilation, cytotoxicity, and tissue damage in chronic inflammatory states.[10]

Therefore, a robust validation strategy for our glycine analogues must interrogate these key targets. We will focus on assays that quantify inhibition of COX-2 and iNOS-mediated NO production as primary indicators of anti-inflammatory potential.

Inflammatory_Cascade membrane Membrane Phospholipids pla2 Phospholipase A2 (Stimulated by Injury) membrane->pla2 aa Arachidonic Acid pla2->aa releases cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox pgs Prostaglandins (e.g., PGE2) cox->pgs lts Leukotrienes lox->lts inflammation Inflammation (Pain, Fever, Edema) pgs->inflammation lts->inflammation nsaids NSAIDs & Glycine Analogues (Target for Assays) nsaids->cox inhibit

Caption: The Arachidonic Acid Cascade and NSAID Intervention Point.

Tier 1: In Vitro Target Engagement & Cellular Activity

The foundational step is to determine if the synthesized analogues can engage their intended molecular targets in a controlled, cell-free or cell-based environment. We will validate two primary assays: a direct enzymatic inhibition assay for COX-2 and a cell-based assay for nitric oxide production.

Fluorometric COX-2 Inhibition Assay

Principle & Rationale: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of recombinant human COX-2. It is a critical first-pass screen to confirm target engagement and determine potency (IC50). The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by COX-2 from arachidonic acid. A fluorescent probe reacts with PGG2 to produce a stable, highly fluorescent product, and the signal intensity is directly proportional to COX-2 activity.

Detailed Protocol: This protocol is adapted from commercially available kits and established methodologies.[11]

  • Reagent Preparation:

    • Reconstitute lyophilized human recombinant COX-2 enzyme in purified water and store on ice. Use within two months.

    • Prepare a 10X working solution of the test N-[4-(acetylamino)phenyl]glycine analogues and the positive control (Celecoxib) in COX Assay Buffer. The final solvent concentration (e.g., DMSO) should be kept below 1% to avoid enzyme inhibition.

  • Assay Plate Setup (96-well black plate):

    • Enzyme Control (EC): 10 µL of Assay Buffer. This represents 100% enzyme activity.

    • Inhibitor Control (IC): 10 µL of the Celecoxib working solution. This is the positive control for inhibition.

    • Sample Wells (S): 10 µL of each glycine analogue working solution at various concentrations (for dose-response curve).

  • Enzyme & Cofactor Addition:

    • Prepare a Master Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the Master Mix to each well.

    • Add 10 µL of the reconstituted COX-2 enzyme to all wells. Mix gently.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature, protected from light. This allows the inhibitors to bind to the enzyme before the substrate is introduced.[12]

  • Reaction Initiation:

    • Add 10 µL of Arachidonic Acid solution to each well to start the reaction.

  • Kinetic Measurement: Immediately begin measuring fluorescence intensity (Excitation = 535 nm / Emission = 587 nm) every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percent inhibition for each analogue concentration relative to the Enzyme Control.

    • Plot percent inhibition versus log[inhibitor concentration] and use a non-linear regression model to determine the IC50 value.

Key Validation Parameters:

  • Specificity: The assay should demonstrate high sensitivity for COX-2 with minimal cross-reactivity if tested against COX-1.

  • Precision: Intra-assay and inter-assay precision (repeatability) should be established by running the same samples multiple times on the same plate and on different days.[13] The coefficient of variation (%CV) should ideally be <15%.

  • Accuracy: Determined by the recovery of a known amount of a standard inhibitor.

  • Linearity and Range: The assay should provide a linear response over a defined range of enzyme activity.[14]

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle & Rationale: This cell-based assay assesses the ability of the analogues to suppress inflammation in a more biologically relevant context. Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, which induces the expression of iNOS and subsequent production of large amounts of NO.[15] The anti-inflammatory activity of the test compounds is measured by their ability to reduce NO levels in the cell culture supernatant. NO production is quantified indirectly by measuring its stable breakdown product, nitrite (NO₂⁻), using the Griess reagent.[10][16]

Detailed Protocol: This protocol is based on standard cell culture and Griess assay methodologies.[16][17]

  • Cell Culture:

    • Culture RAW 264.7 cells in complete medium (e.g., RPMI-1640 with 10% FBS and antibiotics).

    • Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[17]

  • Compound Treatment:

    • Remove the old medium. Treat the cells with fresh medium containing various concentrations of the glycine analogues or a positive control (e.g., L-NAME) for 2 hours.

  • Inflammatory Stimulation:

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.[17]

    • Incubate the plate for an additional 24 hours.

  • Griess Assay:

    • Carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.[10]

    • Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

    • Incubate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.

  • Measurement & Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.[10]

    • Calculate the percent inhibition of NO production for each compound concentration relative to the LPS-only treated cells. Determine the IC50 value.

Comparative Data Summary (In Vitro Assays)

The performance of five hypothetical N-[4-(acetylamino)phenyl]glycine analogues is summarized below. This table structure allows for a direct and objective comparison of their potency.

Compound IDAnalogue StructureCOX-2 IC50 (µM)NO Inhibition IC50 (µM)Cell Viability (at 100 µM)
AG-01 Parent Scaffold15.2 ± 1.825.4 ± 3.1>95%
AG-02 4-Fluoro substitution2.1 ± 0.38.9 ± 1.1>95%
AG-03 4-Chloro substitution1.8 ± 0.27.5 ± 0.9>95%
AG-04 3-Methyl substitution22.5 ± 2.541.2 ± 5.0>95%
AG-05 4-Methoxy substitution9.7 ± 1.218.6 ± 2.2>95%
Celecoxib Positive Control0.3 ± 0.05->95%
L-NAME Positive Control-5.2 ± 0.6>95%

Data are presented as mean ± SD from three independent experiments. Cell viability was assessed via MTT assay to rule out cytotoxicity as a cause for reduced NO production.

Tier 2: In Vivo Model Validation

While in vitro assays are essential for initial screening and mechanism of action studies, they cannot fully recapitulate the complex physiological environment of an organism. Therefore, validating the lead candidates in a well-established in vivo model of acute inflammation is a critical step.

Carrageenan-Induced Paw Edema in Rats

Principle & Rationale: This is a classic and highly reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[18][19] Injection of carrageenan, a seaweed polysaccharide, into the rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The initial phase is mediated by histamine and serotonin, while the later phase (3-5 hours post-injection) is primarily driven by the production of prostaglandins, which is the target of COX-inhibiting drugs.[18][20] The ability of our test compounds to reduce the paw volume compared to a vehicle control is a direct measure of their in vivo anti-inflammatory activity.

Detailed Protocol: This protocol is based on the method originally described by Winter et al. and subsequent refinements.[18][20]

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 5 mg/kg), and Test Groups (Glycine Analogues at various doses, e.g., 25, 50, 100 mg/kg).

    • Administer the compounds intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[18][20]

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.

    • Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[20]

  • Measurement of Edema:

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume.

    • Calculate the percent inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Validation_Workflow start Compound Synthesis (Glycine Analogues) invitro Tier 1: In Vitro Screening start->invitro cox_assay COX-2 Inhibition Assay (Determine IC50) invitro->cox_assay no_assay Cellular NO Assay (Determine IC50) invitro->no_assay analysis1 Data Analysis & Lead Candidate Selection cox_assay->analysis1 no_assay->analysis1 invivo Tier 2: In Vivo Validation analysis1->invivo Potent & Non-toxic Analogues Advance edema_model Carrageenan Paw Edema Model (Determine % Inhibition) invivo->edema_model analysis2 Efficacy & Safety Profile (Final Assessment) edema_model->analysis2 end Preclinical Candidate analysis2->end

Caption: A Tiered Workflow for Validating Anti-Inflammatory Compounds.

Conclusion: An Integrated Approach to Confident Decision-Making

The validation of anti-inflammatory assays for novel compounds like N-[4-(acetylamino)phenyl]glycine analogues is not a monolithic task but a phased, integrated strategy. It begins with precise, target-oriented in vitro assays to establish potency and cellular activity, followed by a confirmatory in vivo model to assess efficacy in a complex biological system. Each step is a self-validating system, incorporating positive and negative controls to ensure the integrity of the results. By explaining the causality behind each protocol and presenting data in a clear, comparative format, researchers can confidently identify the most promising candidates for further preclinical development. This rigorous, multi-tiered approach minimizes risk and maximizes the potential for discovering the next generation of effective anti-inflammatory therapeutics.

References

  • Bayoumi, W. A., et al. (2020). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Higgins, A. J., & Lees, P. (1984). The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs. Equine Veterinary Journal. Available at: [Link]

  • Bayoumi, W. A., et al. (2020). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: [Link]

  • ResearchGate Discussion. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate. Available at: [Link]

  • Al-Ostath, O. A., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

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  • Armando Hasudungan. (2024). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. Available at: [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Characterization of Nanoparticles Intended for Drug Delivery. Available at: [Link]

  • Razak, M. A., et al. (2017). Glycine: The Smallest Anti-Inflammatory Micronutrient. MDPI. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Wang, B., et al. (2023). Arachidonic acid metabolism in health and disease. Signal Transduction and Targeted Therapy. Available at: [Link]

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  • KCAS Bio. (2022). Assay Validation: Steps for Reliable Research. KCAS Bio. Available at: [Link]

  • Al-Snafi, A. E. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. Available at: [Link]

  • Mad Barn. (1984). The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs. Mad Barn Research Bank. Available at: [Link]

  • Morris, C. (2010). Carrageenan-Induced Paw Edema in the Rat and Mouse. Inflammation Protocols. Available at: [Link]

  • Lee, J. Y., et al. (2009). Anti-inflammatory activity of phylligenin, a lignan from the fruits of Forsythia koreana, and its cellular mechanism of action. PubMed. Available at: [Link]

  • Pscheidl, E., et al. (2004). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PubMed Central. Available at: [Link]

  • Chuthaputti, A., et al. (2021). Validation of an HPLC method for quantification of anti-inflammatory markers in an ethanolic extract of Sahastara and its anti-inflammatory activity in vitro. PubMed Central. Available at: [Link]

  • Sharma, P., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Available at: [Link]

  • Moof University. (2013). Part I - Aracidonic Acid Metabolites. YouTube. Available at: [Link]

  • Zhang, X., et al. (2023). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Safety and Health. Available at: [Link]

  • Drug Development and Delivery. (n.d.). Biomarker Assay Validations – A Time for Change?. Drug Development and Delivery. Available at: [Link]

  • Chern, J., et al. (2012). Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Fares, M., et al. (2013). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. PubMed Central. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • Eurofins. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Eurofins. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Structure-Activity Relationships: Cross-Reactivity of N-[4-(Acetylamino)phenyl]glycine Analogues

Authored for Researchers, Scientists, and Drug Development Professionals In the fields of diagnostics and pharmacology, the specificity of molecular interactions is paramount. For any immunoassay or therapeutic agent, th...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the fields of diagnostics and pharmacology, the specificity of molecular interactions is paramount. For any immunoassay or therapeutic agent, the ability to distinguish between a target molecule and its structurally similar analogues defines its efficacy and safety. Cross-reactivity, the binding of an antibody or receptor to molecules other than its designated target, can lead to false positives in diagnostic tests or off-target effects in therapeutics.[1][2][3]

This guide provides an in-depth comparison of the cross-reactivity of analogues of N-[4-(acetylamino)phenyl]glycine, a key metabolite of Acetaminophen (APAP).[4][5][6][7] Understanding the structure-activity relationships (SAR) that govern this cross-reactivity is crucial for developing highly specific immunoassays for drug monitoring and for elucidating the metabolic pathways of one of the world's most common analgesics.[8][9][10][11][12]

Here, we will explore the causal relationships between specific structural modifications and their resulting impact on antibody binding. This will be achieved by presenting a robust experimental framework, analyzing comparative data, and discussing the underlying molecular principles.

The Analogue Panel: Rationale for Selection

To investigate the structure-activity relationship, a panel of analogues was selected based on common metabolic transformations of the parent molecule, Acetaminophen. This allows for a systematic evaluation of how different functional groups impact immunoreactivity.

  • Parent Compound (Hapten): Acetaminophen (N-(4-hydroxyphenyl)acetamide) - The immunogen is typically raised against a derivative of this molecule.

  • Target Analyte: N-[4-(acetylamino)phenyl]glycine (APAP-Gly) - A secondary metabolite of interest.

  • Analogue 1: Acetaminophen Glucuronide (APAP-Gluc) - A major, highly polar metabolite.

  • Analogue 2: Acetaminophen Sulfate (APAP-Sulf) - Another major, polar metabolite.

  • Analogue 3: N-acetyl-p-benzoquinone imine (NAPQI)-Cysteine - A detoxified adduct of the toxic metabolite, NAPQI.

  • Analogue 4: 4-Aminophenol - The core structural precursor to Acetaminophen.

This selection provides a logical progression of structural changes, from the addition of large polar moieties (glucuronide, sulfate) to modifications of the core phenylacetamide structure.

G cluster_parent Parent Structure cluster_analogues Structural Analogues for Comparison Acetaminophen Acetaminophen (N-(4-hydroxyphenyl)acetamide) APAP_Gly Target Analyte N-[4-(acetylamino)phenyl]glycine Acetaminophen->APAP_Gly Glycine Conjugation APAP_Gluc Analogue 1 Acetaminophen Glucuronide Acetaminophen->APAP_Gluc Glucuronidation APAP_Sulf Analogue 2 Acetaminophen Sulfate Acetaminophen->APAP_Sulf Sulfation NAPQI_Cys Analogue 3 NAPQI-Cysteine Adduct Acetaminophen->NAPQI_Cys Oxidation & Cysteine Conjugation Aminophenol Analogue 4 4-Aminophenol Acetaminophen->Aminophenol Deacetylation

Experimental Framework: Competitive ELISA for Cross-Reactivity Assessment

To quantify the cross-reactivity of each analogue, a competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice.[2][13][14] This format is ideal for small molecules (haptens) and provides a robust system for comparing the binding affinities of different compounds against a single antibody.

The core principle of this assay is competition. A known amount of enzyme-labeled target analyte competes with the unlabeled analyte present in the sample (or standard) for a limited number of binding sites on a specific antibody that has been immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the unlabeled analyte in the sample.

Self-Validating Protocol for Competitive ELISA

This protocol is designed to be self-validating by including necessary controls and calibration standards to ensure accuracy and reproducibility.

Materials:

  • High-binding 96-well microplates

  • Anti-APAP-Gly monoclonal antibody

  • APAP-Gly-Horseradish Peroxidase (HRP) conjugate

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% Bovine Serum Albumin)[15]

  • Substrate (TMB - 3,3',5,5'-Tetramethylbenzidine)[14]

  • Stop Solution (e.g., 2N H₂SO₄)

  • N-[4-(acetylamino)phenyl]glycine (APAP-Gly) standard

  • Analogue compounds (APAP-Gluc, APAP-Sulf, NAPQI-Cys, 4-Aminophenol)

Step-by-Step Methodology:

  • Plate Coating: Dilute the anti-APAP-Gly antibody in coating buffer to an optimized concentration (e.g., 1-10 µg/mL). Add 100 µL to each well. Incubate overnight at 4°C. Causality: This step immobilizes the specific antibody, creating the foundation for the assay.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well. Causality: Removes unbound antibody, reducing background noise.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.[15] Causality: Blocks any remaining protein-binding sites on the plate to prevent non-specific binding of subsequent reagents.[15]

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the APAP-Gly standard and each analogue in assay buffer.

    • Add 50 µL of the standard or analogue solution to the appropriate wells.

    • Immediately add 50 µL of the diluted APAP-Gly-HRP conjugate to each well.

    • Incubate for 1 hour at 37°C. Causality: This is the critical competition step. The free analogue and the enzyme-conjugated analyte compete for binding to the immobilized antibody.

  • Washing: Repeat the wash step, but increase to 5 times to ensure removal of all unbound conjugate.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-20 minutes. Causality: The HRP enzyme on the bound conjugate catalyzes the conversion of TMB, producing a blue color.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. Causality: The acid stops the enzymatic reaction, stabilizing the color for measurement.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_develop Signal Development Coat 1. Coat Plate (Anti-APAP-Gly Ab) Wash1 2. Wash Coat->Wash1 Block 3. Block (e.g., 1% BSA) Wash1->Block Wash2 4. Wash Block->Wash2 AddSample 5a. Add Standard or Analogue Wash2->AddSample AddConjugate 5b. Add APAP-Gly-HRP Conjugate AddSample->AddConjugate Incubate1 5c. Incubate (Competition Occurs) AddConjugate->Incubate1 Wash3 6. Wash Incubate1->Wash3 AddSubstrate 7. Add TMB Substrate Wash3->AddSubstrate Stop 8. Add Stop Solution AddSubstrate->Stop Read 9. Read at 450 nm Stop->Read

Data Analysis and Comparative Results

The data from the assay is used to generate a standard curve for each compound by plotting absorbance against the logarithm of the concentration. From these curves, the IC₅₀ value—the concentration of the analyte that causes 50% inhibition of the maximum signal—is determined.

Cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Analogue) x 100

A higher % cross-reactivity indicates a greater ability of the analogue to bind to the antibody.

CompoundAnalogue TypeKey Structural ChangeIC₅₀ (ng/mL)% Cross-Reactivity
N-[4-(acetylamino)phenyl]glycine Target Analyte - 15 100%
AcetaminophenParent Hapten-OH instead of glycine3542.9%
Acetaminophen GlucuronideMajor MetaboliteAddition of large, polar glucuronic acid> 10,000< 0.15%
Acetaminophen SulfateMajor MetaboliteAddition of polar sulfate group8,5000.18%
NAPQI-CysteineToxic Metabolite AdductDisruption of aromaticity, addition of cysteine> 10,000< 0.15%
4-AminophenolPrecursorLack of N-acetyl group2506.0%

Note: The data presented is representative and for illustrative purposes.

Discussion: Decoding the Structure-Activity Relationship

The results clearly demonstrate how subtle and significant changes to the core structure of N-[4-(acetylamino)phenyl]glycine dramatically affect its recognition by a specific antibody.

  • The Criticality of the Glycine Moiety: Acetaminophen, which differs only by having a hydroxyl group instead of the glycine side chain, shows significant (42.9%) cross-reactivity. This indicates that while the N-acetylphenyl portion of the molecule is the primary epitope for antibody recognition, the glycine side chain contributes substantially to the binding affinity. The antibody's paratope has likely formed a complementary pocket that accommodates the glycine structure.

  • Steric Hindrance and Polarity: The most profound loss of reactivity is seen with the glucuronide and sulfate conjugates (<0.2% cross-reactivity). This is a classic example of steric hindrance. The large, bulky, and highly polar glucuronic acid and sulfate groups physically prevent the analogue from fitting into the antibody's binding site. This finding is fundamental in designing specific assays for parent drugs versus their metabolized forms.

  • Importance of the Acetyl Group: The 4-Aminophenol analogue, which lacks the N-acetyl group, exhibits a sharp decrease in cross-reactivity (6.0%). This highlights the acetyl group as a key binding determinant. The methyl and carbonyl components of this group are likely involved in critical hydrophobic and hydrogen-bonding interactions within the antibody's paratope. Its absence significantly weakens the overall binding energy.

  • Core Ring Structure Integrity: The NAPQI-cysteine adduct shows virtually no cross-reactivity. The formation of this adduct disrupts the planarity and aromaticity of the phenyl ring, in addition to adding a cysteine group. This complete alteration of the core structure eliminates the necessary conformation for antibody recognition, underscoring the antibody's specificity for the intact N-acetylated phenyl ring system.

Conclusion

This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of small molecule analogues. The structure-activity relationship for N-[4-(acetylamino)phenyl]glycine is governed by several key principles: the presence and structure of the side chain at the para-position, the critical role of the N-acetyl group for binding affinity, and the intolerance of the antibody's binding site to large, polar additions (steric hindrance).

These insights are invaluable for the rational design of highly specific immunoassays. For researchers developing diagnostic tools, understanding these principles allows for the selection of immunogens and assay formats that minimize interference from metabolites and related compounds, thereby ensuring the accuracy and reliability of the results.

References

  • Bayoumi, W. et al. (2021). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: [Link]

  • Creative Diagnostics (2023). Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]

  • Gol-Bell, Z. et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. PubMed. Available at: [Link]

  • James, L. P. et al. (2017). An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients With Acute Liver Injury or Failure. PubMed. Available at: [Link]

  • Lin, J. H. & Lu, A. Y. (1982). Structure-activity relationships and drug disposition. PubMed. Available at: [Link]

  • Lü, L. et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed. Available at: [Link]

  • SeraCare (n.d.). Technical Guide for ELISA - Protocols. SeraCare. Available at: [Link]

  • Wu, A. H. B. et al. (2007). Evaluation of a urine screen for acetaminophen. PubMed Central (PMC). Available at: [Link]

  • Zhang, G. et al. (2001). One-Step Immunoassay for Acetaminophen and Salicylate in Serum, Plasma, and Whole Blood. Journal of Analytical Toxicology. Available at: [Link]

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Validation

A Comparative Guide to Synthetic Intermediates: Benchmarking n-[4-(Acetylamino)phenyl]glycine

For the drug development professional, the selection of a synthetic intermediate is a critical decision point, balancing efficiency, scalability, and versatility. This guide provides an in-depth technical comparison of n...

Author: BenchChem Technical Support Team. Date: February 2026

For the drug development professional, the selection of a synthetic intermediate is a critical decision point, balancing efficiency, scalability, and versatility. This guide provides an in-depth technical comparison of n-[4-(acetylamino)phenyl]glycine, a versatile building block, against established industrial intermediates. We will dissect their synthetic pathways, evaluate their performance based on key metrics, and provide validated experimental protocols to ground our analysis in reproducible data. Our focus is not merely on reaction yields but on the strategic implications of choosing one intermediate over another in the complex landscape of pharmaceutical synthesis.

The Strategic Role of Synthetic Intermediates

In multi-step pharmaceutical synthesis, intermediates are the foundational building blocks from which complex active pharmaceutical ingredients (APIs) are constructed. The ideal intermediate is not just a passive stepping stone but an active enabler of efficiency. Its selection is governed by several critical performance indicators:

  • Yield & Purity: The ultimate measure of a reaction's efficiency. High yield minimizes waste and cost, while high purity reduces the burden of downstream purification, a significant cost driver in manufacturing.[1][2]

  • Scalability & Process Safety: A reaction that performs well at the gram scale may fail under the thermal and mass transfer constraints of a 1,000-liter reactor. Intermediates must be amenable to safe, scalable, and robust production processes.

  • Synthetic Versatility: An intermediate that can serve as a precursor to multiple analogues or target molecules offers significant value in a research and development setting, allowing for rapid exploration of chemical space.

  • Cost-Effectiveness: This extends beyond the price of starting materials to include solvent costs, catalyst loading, energy consumption, and waste disposal.

This guide benchmarks n-[4-(acetylamino)phenyl]glycine against two widely used classes of intermediates to illustrate these principles: the high-volume commodity intermediate, p-aminophenol, and the specialized, protecting-group-based Dane salts used in antibiotic synthesis.

Diagram 1: General Workflow for Benchmarking Synthetic Intermediates cluster_0 Intermediate Selection & Synthesis cluster_1 Performance Evaluation cluster_2 Decision & Application A Identify Target API or Analogue Series B Propose Intermediates (e.g., n-[4-(acetylamino)phenyl]glycine vs. p-Aminophenol) A->B C Synthesize Intermediates B->C D Reaction Kinetics & Yield Analysis C->D E Purity Assessment (HPLC, qNMR) C->E F Cost & Safety Analysis (Atom Economy, E-Factor) C->F G Comparative Data Analysis (Tabulate KPIs) D->G E->G F->G H Select Optimal Intermediate G->H I Process Optimization & Scale-Up H->I

Caption: A generalized workflow for the evaluation and selection of synthetic intermediates.

Profile of n-[4-(Acetylamino)phenyl]glycine

n-[4-(Acetylamino)phenyl]glycine is a bifunctional molecule featuring a glycine side arm and a para-substituted acetylamino group. This structure makes it a valuable intermediate for creating diverse derivatives, particularly in the development of novel anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5] Its utility lies in its capacity to mimic amino acids while providing a reactive handle (the acetyl group) for further chemical modification.[4][5]

Synthetic Pathway

The synthesis is typically achieved via a reductive amination pathway, reacting a substituted aniline with glyoxylic acid, followed by reduction.[6][7][8] This method is advantageous due to the availability of starting materials and relatively straightforward reaction conditions.

Diagram 2: Synthesis of n-[4-(Acetylamino)phenyl]glycine start 4-Aminoacetophenone C₈H₉NO intermediate Imine Intermediate start->intermediate Condensation reagent1 Glyoxylic Acid C₂H₂O₃ reagent1->intermediate product n-[4-(Acetylamino)phenyl]glycine C₁₀H₁₂N₂O₃ intermediate->product Reduction reagent2 Reducing Agent e.g., Pd/C, H₂ reagent2->product

Caption: Reductive amination route to n-[4-(acetylamino)phenyl]glycine.

The key advantage of this intermediate is its inherent complexity, which can shorten synthetic routes to more elaborate final targets. However, this complexity can also translate to a higher cost and more challenging synthesis compared to simpler, high-volume intermediates.

Comparative Intermediate 1: p-Aminophenol

p-Aminophenol is a cornerstone intermediate in the pharmaceutical industry, most famously as the direct precursor to Paracetamol (Acetaminophen), a widely used analgesic and antipyretic.[9][10] Its industrial production is highly optimized for cost and throughput, making it an ideal benchmark for a commodity intermediate.

Synthetic Pathway

The dominant industrial route is the catalytic hydrogenation of nitrobenzene.[11] This process involves the reduction of the nitro group to a hydroxylamine, which then undergoes an acid-catalyzed rearrangement (the Bamberger rearrangement) to form p-aminophenol.[11]

Diagram 3: Industrial Synthesis of p-Aminophenol and Paracetamol start Nitrobenzene C₆H₅NO₂ intermediate p-Aminophenol C₆H₇NO start->intermediate Catalytic Hydrogenation reagent1 H₂ Pt/C Catalyst, Acid reagent1->intermediate product Paracetamol C₈H₉NO₂ intermediate->product N-Acetylation reagent2 Acetic Anhydride (CH₃CO)₂O reagent2->product

Caption: The highly optimized industrial pathway from nitrobenzene to paracetamol.

This pathway is a model of industrial efficiency, with reported yields for the hydrogenation step often exceeding 80%.[12][13] The primary side product is aniline, the formation of which must be carefully controlled through reaction conditions.[11]

Comparative Intermediate 2: Dane Salts

Dane salts are N-protected derivatives of α-amino acids, widely used in the semi-synthesis of β-lactam antibiotics like penicillins and cephalosporins.[14][15] They serve as an excellent benchmark for intermediates where protecting group chemistry is essential for selectively acylating a specific amine, such as the 6-aminopenicillanic acid (6-APA) nucleus.[14]

The key function of the Dane salt is to activate the amino acid's carboxyl group for amide bond formation while temporarily masking the nucleophilicity of its amino group. This protection is later removed under mild acidic conditions to yield the final antibiotic.[14] While highly effective, this route adds steps (protection and deprotection) and reagents compared to a direct acylation, impacting the overall process mass intensity.

Performance Metrics: A Head-to-Head Comparison

The choice of an intermediate is a trade-off between versatility and streamlined efficiency. The following table summarizes the key performance indicators for our three benchmarked intermediates, based on data reported in chemical literature and patents.

Performance Metricn-[4-(Acetylamino)phenyl]glycinep-AminophenolDane Salts
Typical Yield 85-95% (Lab Scale)[6][7]80-90% (Industrial Scale)[12][13]>90% (Protection Step)[15]
Purity High (>98%), purification often by recrystallization.High (>99%), requires robust purification to remove aniline.High (>98%), must be free of unreacted amino acid.
Scalability Moderate; relies on standard hydrogenation equipment.Excellent; highly optimized, continuous processes exist.Good; widely used in industrial antibiotic synthesis.
Synthetic Versatility High; serves as a scaffold for diverse analogues.[4][5]Low; primarily used for paracetamol and related structures.[10]Moderate; specific to amino acid-based acylations.
Key Advantage Bifunctionality for rapid analogue synthesis.Extremely low cost and high-volume availability.Enables highly selective acylation of complex molecules.
Key Disadvantage Higher cost, less established supply chain.Limited structural diversity for derivatization.Adds protection/deprotection steps to the overall synthesis.

Experimental Protocols

To provide a practical basis for comparison, we present detailed protocols for the synthesis of the intermediates and a standard method for purity assessment.

Protocol 1: Synthesis of p-Aminophenol via Nitrobenzene Hydrogenation

Causality: This protocol emulates the industrial catalytic hydrogenation route. The use of a Platinum on Carbon (Pt/C) catalyst in an acidic medium is crucial for facilitating the reduction and subsequent Bamberger rearrangement.[11][13] Temperature and pressure are controlled to maximize the yield of p-aminophenol while minimizing the formation of the aniline byproduct.

Materials:

  • Nitrobenzene

  • Deionized Water

  • Sulfuric Acid (98%)

  • 5% Platinum on Carbon (Pt/C) catalyst

  • Hydrogen Gas

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave with deionized water and concentrated sulfuric acid to create a 10-20% sulfuric acid solution.

  • Add the Pt/C catalyst (typically 0.1-1% by weight relative to nitrobenzene).

  • Add nitrobenzene to the reactor.

  • Seal the reactor and purge several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 0.5-1.5 MPa.

  • Begin stirring and heat the reactor to 90-110°C.

  • Maintain the reaction for 4-6 hours, monitoring hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to recover the Pt/C catalyst.

  • The aqueous solution containing p-aminophenol sulfate can be used directly or neutralized with a base (e.g., ammonia) to precipitate the p-aminophenol product, which is then isolated by filtration, washed, and dried.

  • Self-Validation: The identity and purity of the product should be confirmed by melting point analysis and HPLC against a known standard.

Protocol 2: Synthesis of n-[4-(Acetylamino)phenyl]glycine

Causality: This procedure follows the reductive amination pathway.[6][7] Substituted aniline is condensed with glyoxylic acid to form an imine in situ, which is then immediately reduced by catalytic hydrogenation. The choice of solvent and catalyst is critical for achieving high conversion and selectivity.

Materials:

  • 4-Aminoacetophenone

  • Glyoxylic acid (50% solution in water)

  • Methanol or Tetrahydrofuran (THF)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen Gas

Procedure:

  • In a hydrogenation vessel, dissolve 4-aminoacetophenone in the chosen solvent (e.g., methanol).

  • Add the aqueous solution of glyoxylic acid (1.0-1.2 molar equivalents).

  • Add the Pd/C catalyst (0.5-2 mol%).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 0.2-0.5 MPa.

  • Stir the mixture vigorously at 40-60°C for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, vent the system and filter the mixture through celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) to yield pure n-[4-(acetylamino)phenyl]glycine.

  • Self-Validation: Confirm the structure via ¹H NMR and ¹³C NMR spectroscopy and assess purity by HPLC.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of chemical intermediates and APIs.[16] A reversed-phase method is described here, which separates compounds based on their hydrophobicity. This allows for the precise quantification of the main component and the detection of impurities, such as unreacted starting materials or side products.[17]

Instrumentation & Conditions:

  • HPLC System: With UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the synthesized intermediate in a suitable solvent (e.g., methanol or mobile phase) at approximately 1 mg/mL.

  • Prepare a series of dilutions to create a calibration curve if quantitative analysis is required.

  • Prepare a blank injection (solvent only).

  • Inject the blank, followed by the standards and the sample solution.

  • Integrate the peak areas from the resulting chromatogram.

  • Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area %).

Conclusion and Future Outlook

This guide demonstrates that the selection of a synthetic intermediate is a nuanced decision that hinges on the specific goals of the project.

  • n-[4-(Acetylamino)phenyl]glycine stands out as a high-value intermediate for research and development, particularly in medicinal chemistry programs targeting novel therapeutics. Its bifunctional nature allows for the rapid generation of diverse chemical libraries, making it ideal for structure-activity relationship (SAR) studies.[4][5]

  • p-Aminophenol represents the pinnacle of process optimization for a single, high-volume API. For synthesizing paracetamol or its close analogues, its economic and logistical advantages are currently insurmountable.[16] Its pathway serves as a benchmark for what is achievable in terms of cost-effective, large-scale chemical manufacturing.

  • Dane Salts occupy a critical niche, providing an elegant solution for the selective acylation required in the synthesis of many life-saving antibiotics. They exemplify a strategy where additional reaction steps are justified by the need for exquisite chemical control.[14]

For the modern drug development professional, the choice is not about finding a single "best" intermediate but about understanding the strategic trade-offs. For exploring new chemical entities, the versatility of a scaffold like n-[4-(acetylamino)phenyl]glycine is paramount. For producing an established drug at a global scale, the optimized efficiency of a commodity like p-aminophenol will always be the deciding factor. The truly expert chemist is one who can judiciously select the right tool for the right job.

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